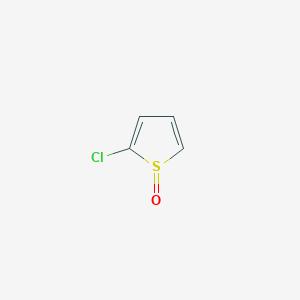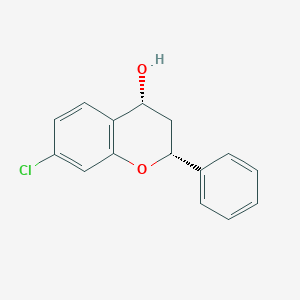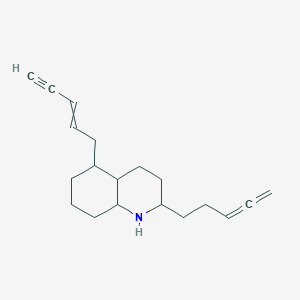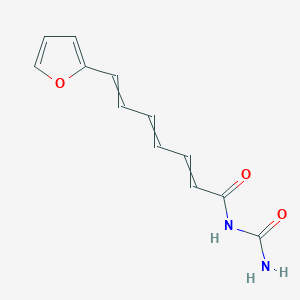![molecular formula C14H14N2O2 B14507567 5-[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]pentanenitrile CAS No. 63125-26-8](/img/structure/B14507567.png)
5-[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]pentanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]pentanenitrile is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and drug discovery . This compound features a quinoline core structure, which is a fused benzene and pyridine ring system, with an additional nitrile group attached to a pentane chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]pentanenitrile typically involves the O-alkylation of 8-hydroxyquinolin-2(1H)-one with a suitable alkylating agent. One common method involves the use of a nitrile-containing alkyl halide in the presence of a base such as triethylamine in an aprotic solvent like acetonitrile . The reaction is usually carried out at room temperature with stirring for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]pentanenitrile can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinoline N-oxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Corresponding amines.
Substitution: Substituted quinoline derivatives.
Applications De Recherche Scientifique
5-[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]pentanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]pentanenitrile involves its interaction with molecular targets such as receptor tyrosine kinases. These interactions can inhibit the signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy . The compound’s quinoline core allows it to bind effectively to these targets, disrupting their normal function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate: Another quinoline derivative with similar synthetic routes and biological activities.
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities, these compounds share a similar core structure but differ in functional groups.
Uniqueness
5-[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]pentanenitrile is unique due to its specific nitrile functional group attached to a pentane chain, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Numéro CAS |
63125-26-8 |
|---|---|
Formule moléculaire |
C14H14N2O2 |
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
5-[(2-oxo-1H-quinolin-8-yl)oxy]pentanenitrile |
InChI |
InChI=1S/C14H14N2O2/c15-9-2-1-3-10-18-12-6-4-5-11-7-8-13(17)16-14(11)12/h4-8H,1-3,10H2,(H,16,17) |
Clé InChI |
FQJNKEGXSFGBFE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)OCCCCC#N)NC(=O)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


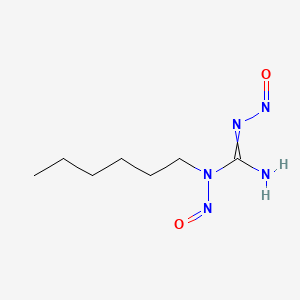
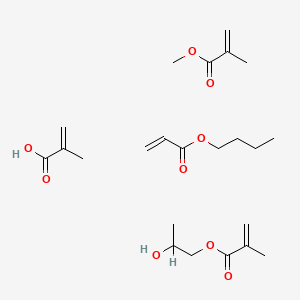
![2-Chloro-4,6-bis[(trimethylsilyl)oxy]-1,3,5-triazine](/img/structure/B14507496.png)
![4-Ethyl-3,5-dimethyl-2-[(thiophen-2-yl)methylidene]-2H-pyrrole](/img/structure/B14507500.png)

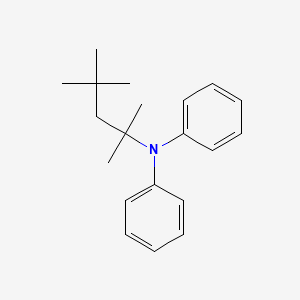
![N-Benzyl-2-chloro-N-[cyano(phenyl)methyl]acetamide](/img/structure/B14507519.png)

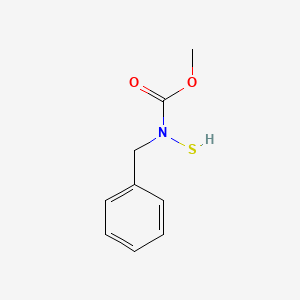
![S-[2-(Methylsulfanyl)ethyl] dimethylcarbamothioate](/img/structure/B14507546.png)
